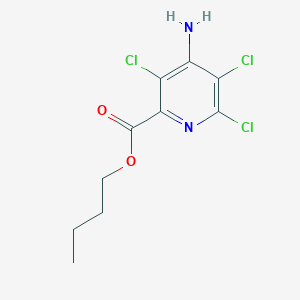
Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is a chemical compound with the molecular formula C10H11Cl3N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate typically involves the esterification of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and butanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and butanol .
Scientific Research Applications
Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The trichloropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid: This compound is similar in structure but lacks the butyl ester group.
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid isobutyl ester: Similar but with an isobutyl group instead of a butyl group.
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid pentyl ester: Similar but with a pentyl group instead of a butyl group.
Uniqueness
Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the butyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Biological Activity
Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate (also referred to as 4ATC) is a synthetic organic compound belonging to the class of pyridine carboxylic acids. This compound exhibits significant biological activity, particularly in agricultural applications as a herbicide and in potential therapeutic contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
4ATC functions primarily as a synthetic auxin , mimicking natural plant hormones. Its mode of action involves binding to auxin receptors in plants, leading to abnormal growth patterns and ultimately plant death. This is consistent with the behavior of other pyridine carboxylic acid herbicides which disrupt normal plant growth processes by inducing excessive cell division and elongation at low concentrations and causing severe growth abnormalities at higher concentrations .
Biological Activity Overview
The biological activity of 4ATC can be summarized as follows:
- Herbicidal Properties : It effectively controls broadleaf weeds by promoting abnormal growth and eventual death in susceptible plants. Symptoms include leaf epinasty, stem curvature, and reduced yields .
- Antitumor Activity : Recent studies indicate that 4ATC can inhibit cell growth and induce apoptosis in various human cancer cell lines. It has been shown to inhibit nucleic acid synthesis and protein synthesis by targeting RNA synthesis in eukaryotic cells .
- Lack of Antimicrobial Activity : Notably, 4ATC does not exhibit significant activity against bacteria or fungi, which limits its applicability in some therapeutic contexts .
Case Studies
- Herbicidal Efficacy :
- Antitumor Effects :
- Environmental Impact :
Data Table: Summary of Biological Activities
Properties
CAS No. |
19677-58-8 |
|---|---|
Molecular Formula |
C10H11Cl3N2O2 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-2-3-4-17-10(16)8-5(11)7(14)6(12)9(13)15-8/h2-4H2,1H3,(H2,14,15) |
InChI Key |
IMOAFEHTLHVMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















